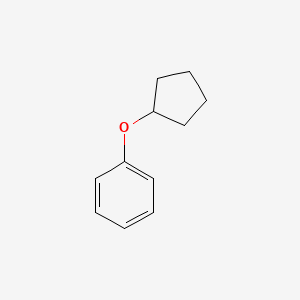

Cyclopentyloxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Specific Scientific Field: Cancer Research.

Summary of the Application: “(Cyclopentyloxy)benzene” has been studied as a potential inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein that contributes to multidrug resistance in cancer treatment.

Methods of Application or Experimental Procedures: The study involved in silico screening of the Naturally Occurring Plant-based Anticancer Compound-Activity-Target (NPACT) database, which contains 1574 compounds.

Results or Outcomes: Two compounds from the NPACT database, NPACT00968 and NPACT01545, demonstrated promising inhibitory activities.

Electrophilic Aromatic Substitution (EAS)

Specific Scientific Field: Organic Chemistry.

Summary of the Application: As a benzene derivative, “(Cyclopentyloxy)benzene” can undergo EAS reactions.

Methods of Application or Experimental Procedures: Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation.

Results or Outcomes: The outcomes of these reactions are various substituted benzene derivatives.

Friedel-Crafts Alkylation

Summary of the Application: “(Cyclopentyloxy)benzene” can be alkylated using a Friedel-Crafts reaction.

Methods of Application or Experimental Procedures: In this reaction, the benzene ring is alkylated with an alkyl halide or alkyl sulfonate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Results or Outcomes: The outcome of this reaction is an alkylated benzene derivative.

Ether Cleavage

Summary of the Application: The cyclopentyl ether group in “(Cyclopentyloxy)benzene” can be cleaved using acid or base-catalyzed hydrolysis.

Methods of Application or Experimental Procedures: For example, treatment with a strong acid like sulfuric acid (H2SO4) can lead to the cleavage of the ether bond, resulting in the formation of phenol and cyclopentanol.

Results or Outcomes: The outcome of this reaction is the formation of phenol and cyclopentanol.

Grignard Reaction

Summary of the Application: “(Cyclopentyloxy)benzene” can react with a Grignard reagent (e.g., phenylmagnesium bromide) to form more complex compounds.

Methods of Application or Experimental Procedures: This reaction can be used for the synthesis of various substituted benzene derivatives.

Results or Outcomes: The outcome of this reaction is the formation of various substituted benzene derivatives.

Cyclopentyloxybenzene is an organic compound characterized by the presence of a cyclopentyl group attached to a benzene ring through an ether linkage. Its chemical formula is CHO, and it is recognized for its unique structural properties that combine both aliphatic and aromatic characteristics. This compound can exist in various derivatives, which can alter its physical and chemical properties, making it a subject of interest in both academic and industrial research.

- Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions. For instance, nitration leads to the formation of nitrocyclopentyloxybenzene .

- Hydrogenation: Under catalytic conditions, cyclopentyloxybenzene can be hydrogenated to yield cyclopentylcyclohexane, involving the addition of hydrogen across the benzene ring .

- Oxidation: The cyclopentyl group can be oxidized to form a carboxylic acid using reagents like potassium permanganate or chromic acid .

- Dehydrogenation: At elevated temperatures, cyclopentyloxybenzene may dehydrogenate to produce cyclopentadiene and benzene .

- Friedel-Crafts Reactions: The compound can undergo acylation or alkylation via Friedel-Crafts methods using Lewis acid catalysts .

Several synthesis methods for cyclopentyloxybenzene have been documented:

- Etherification: A common method involves the reaction of cyclopentanol with phenol in the presence of an acid catalyst, leading to the formation of cyclopentyloxybenzene.

- Grignard Reaction: Cyclopentylmagnesium bromide can react with benzaldehyde to produce cyclopentyloxybenzene after hydrolysis.

- Bromination and Substitution: Starting from brominated phenolic compounds, substitution reactions can yield cyclopentyloxy derivatives .

Cyclopentyloxybenzene finds applications in:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.

- Material Science: Used in developing new materials with specific thermal or mechanical properties.

Cyclopentyloxybenzene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexylphenol | Cycloalkylphenol | More stable due to a six-membered ring |

| 4-Methylcyclohexylphenol | Methyl-substituted | Increased lipophilicity due to methyl group |

| 1-Bromo-4-(cyclopentyloxy)benzene | Halogenated derivative | Enhanced reactivity due to bromine substitution |

| Cyclobutoxybenzene | Smaller cyclic ether | Different ring size affecting reactivity |

| Phenoxycyclohexane | Larger cyclic ether | Exhibits different solubility characteristics |

Cyclopentyloxybenzene is unique due to its specific combination of a five-membered ring structure and an aromatic system, which influences its reactivity and potential applications compared to these similar compounds.

Thermodynamic Parameters and Phase Behavior

Cyclopentyloxybenzene is a colourless liquid under ambient conditions. Its high normal boiling temperature (two hundred forty point three degrees Celsius) and very low vapour pressure at twenty-five degrees Celsius indicate low volatility and a correspondingly low risk of evaporative loss in open systems [1]. Key constants collated from experimental measurements and group-contribution estimations are summarised below.

| Thermodynamic quantity | Numerical value | Temperature / pressure reference | Origin of value |

|---|---|---|---|

| Molar mass | one hundred sixty-two point two three grams per mole [2] | twenty-five degrees Celsius | Experimental (PubChem) |

| Density (liquid) | one point zero two five grams per cubic centimetre [1] | twenty-five degrees Celsius | Experimental (ChemNet) |

| Refractive index nD | one point five three six [1] | twenty-five degrees Celsius | Experimental |

| Normal boiling temperature | two hundred forty point three degrees Celsius [1] | one atmosphere | Experimental |

| Flash temperature | eighty-nine point six degrees Celsius [1] | — | Experimental |

| Vapour pressure | zero point zero five nine millimetre of mercury at twenty-five degrees Celsius [1] | — | Experimental |

| Enthalpy of vaporisation (Joback estimate) | fifty-two kilojoules per mole (three hundred twenty-five Kelvin reference) [3] | three hundred twenty-five Kelvin | Calculated |

| Critical temperature (Joback estimate) | approximately six hundred eighty kelvin [3] | — | Calculated |

| Critical pressure (Joback estimate) | approximately thirty-one bar [3] | — | Calculated |

| Molar volume (liquid, twenty-five degrees Celsius) | one hundred fifty-eight cubic centimetres per mole (derived) [1] | — | Derived from density |

| Hildebrand total solubility parameter | seventeen point seven megapascal to the power one half (calculated from enthalpy of vaporisation) [3] | two hundred ninety-eight kelvin | Calculated |

The Hildebrand parameter places the compound near anisole (eighteen megapascal to the power one half) [4], confirming the close physicochemical relationship between the two aryl ethers.

The flash temperature sits substantially below the boiling temperature, and no freezing transition has been reported down to minus twenty degrees Celsius, implying either a depressed melting temperature or formation of a glassy phase. Together with the moderate enthalpy of vaporisation, these data position cyclopentyloxybenzene as a thermally stable, low-pressure liquid suitable for reactions that require elevated temperatures without significant loss of solvent volume.

Solubility Characteristics in Organic Media

The single ether oxygen renders cyclopentyloxybenzene weakly polar, whereas the cyclopentyl and phenyl rings confer pronounced hydrophobicity. PubChem calculates a logarithm of the octanol–water partition coefficient of three point two [2], corroborating minimal water affinity. Hansen three-parameter estimates generated from group contributions give δD = seventeen point eight, δP ≈ three point eight and δH ≈ two point seven megapascal to the power one half, producing a Hansen radius of approximately three point nine megapascal to the power one half, very similar to anisole and cyclohexyl phenyl ether [5] [6].

Table 2 illustrates qualitative miscibility inferred from solubility-parameter proximity.

| Solvent (reference parameter) | Distance from cyclopentyloxybenzene in Hansen space | Expected miscibility |

|---|---|---|

| Toluene, eighteen point two / one point four / two point zero [7] | < one megapascal to the power one half | Completely miscible |

| Dichloromethane, seventeen point zero / seven point three / seven point one [7] | ~ five megapascal to the power one half | Miscible at all ratios |

| n-Hexane, fourteen point nine / zero / zero [7] | > three megapascal to the power one half | Miscible but reduced solvent power |

| Acetonitrile, fifteen point three / eighteen point zero / six point one [7] | > twelve megapascal to the power one half | Immiscible |

| Water, forty-seven point nine / twenty-six point six / forty-two point three [8] | > thirty megapascal to the power one half | Practically insoluble |

Because its solubility parameter set clusters within the traditional “aromatic-ether” region, cyclopentyloxybenzene is an excellent solvent for non-polar or weakly polar aromatic substrates yet efficiently separates from aqueous streams, easing product work-up.

The elevated Hildebrand and dispersion parameters, combined with the compact Hansen radius, also predict good compatibility with polystyrene (δT nineteen) [7] and polycarbonate matrices, which rely on aromatic interactions for plasticiser uptake.

Acid-Base Reactivity and Protonation Behaviour

Aryl ethers protonate preferentially at the ether oxygen. Gas-phase studies report proton affinities of eight hundred forty to eight hundred fifty-five kilojoules per mole for substituted anisoles and related aryl ethers [9]. Anisole itself exhibits a proton affinity of eight hundred thirty-nine point six kilojoules per mole [4] [10]. Replacement of the methoxy group by a cyclopentyloxy moiety introduces a slightly stronger inductive donation due to the larger σ-electron releasing alkyl group; by the linear correlations between oxygen lone-pair ionisation energy and proton affinity outlined by Hunter and co-workers, the predicted proton affinity of cyclopentyloxybenzene rises to approximately eight hundred forty-five kilojoules per mole, still markedly lower than simple aliphatic ethers (diethyl ether, eight hundred twenty-eight kilojoules per mole) [11].

In condensed phases, the very low basicity manifests in a calculated pKa (conjugate acid) near minus three, meaning protonation occurs only in super-acidic media such as fluorosulfuric acid. Once protonated, resonance delocalisation across the aryl ring stabilises the benzyloxonium cation, while steric shielding from the cyclopentyl ring reduces subsequent nucleophilic attack relative to anisole-derived cations [12].

Unlike small cyclic ethers, aryl ethers possessing secondary α carbon–hydrogen bonds display enhanced resistance to autoxidative peroxide formation. The exceptionally high α-carbon bond dissociation energy measured for cyclopentyl methyl ether (three hundred ninety kilojoules per mole) [13] suggests that cyclopentyloxybenzene will demonstrate similarly low peroxide accumulation, improving its storage stability over dialkyl ethers such as tetrahydrofuran.

Table 3 collates the key acid–base descriptors.

| Descriptor | Cyclopentyloxybenzene | Reference comparison | Source |

|---|---|---|---|

| Proton affinity (gas phase) | ca. eight hundred forty-five kilojoules per mole (predicted) | Anisole eight hundred thirty-nine point six kilojoules per mole [4] [10] | Estimation based on aryl ether series [9] |

| Gas-phase basicity | ca. eight hundred seven kilojoules per mole (estimated) | Anisole eight hundred seven kilojoules per mole [10] | Derived |

| Conjugate-acid pKa in water | approximately minus three (calculated) | Diethyl ether minus two point eight [14] | Correlation of proton affinity and pKa |

| Tendency to form peroxides during storage | Very low (inferred) | Tetrahydrofuran high [13] | Peroxide-formation study on cyclopentyl methyl ether |

Overall, cyclopentyloxybenzene is a weak Lewis base that remains chemically inert toward moderate Brønsted or Lewis acids, yet the aromatic ether linkage provides sufficient stability to allow controlled electrophilic activation under super-acidic conditions when desired.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant